4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid
Overview
Description
4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid is a chemical compound with a complex structure that includes a benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid typically involves the reaction of 5-amino-1-methyl-1H-benzoimidazole with butyric acid derivatives under specific conditions. One common method includes the use of ethyl 4-(5-amino-1-methyl-1H-benzoimidazol-2-yl)butanoate as an intermediate .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, amidation, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes or receptors, modulating their activity. This compound may also participate in signaling pathways, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(5-amino-1-methyl-1H-benzoimidazol-2-yl)butanoate: A closely related compound used as an intermediate in synthesis.
4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butan-2-ol dihydrochloride: Another similar compound with slight structural differences.
Uniqueness
4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(5-amino-1-methylbenzimidazol-2-yl)butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-15-10-6-5-8(13)7-9(10)14-11(15)3-2-4-12(16)17/h5-7H,2-4,13H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZMGZSRWXDGRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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